molecular formula C10H13NO B1589920 8-Methoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 34146-68-4

8-Methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1589920
CAS RN: 34146-68-4
M. Wt: 163.22 g/mol
InChI Key: VEYNNZSFJBDSPI-UHFFFAOYSA-N
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Description

8-Methoxy-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that contains a tetrahydroisoquinoline core structure and a methoxy group attached to the 8th carbon atom . It has been studied for its potential pharmacological activities, including its ability to act as a dopamine D2 receptor agonist .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs has been a topic of interest in medicinal chemistry . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .


Molecular Structure Analysis

The molecular formula of 8-Methoxy-1,2,3,4-tetrahydroisoquinoline is C10H13NO . It contains a tetrahydroisoquinoline core structure with a methoxy group attached to the 8th carbon atom .


Chemical Reactions Analysis

The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Physical And Chemical Properties Analysis

8-Methoxy-1,2,3,4-tetrahydroisoquinoline has a molecular weight of 163.22 . It is a powder with a melting point of 38-39°C . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Anti-Infective Applications

1,2,3,4-Tetrahydroisoquinolines (THIQs), including 8-Methoxy-1,2,3,4-tetrahydroisoquinoline, have shown diverse biological activities against various infective pathogens . These compounds can be used to develop new drugs for treating infectious diseases.

Neurodegenerative Disorders Treatment

THIQs have been found to be effective in treating neurodegenerative disorders . This makes 8-Methoxy-1,2,3,4-tetrahydroisoquinoline a potential candidate for the development of drugs for diseases like Alzheimer’s and Parkinson’s.

Anti-Inflammatory Applications

THIQs have demonstrated anti-inflammatory properties . This suggests that 8-Methoxy-1,2,3,4-tetrahydroisoquinoline could be used in the development of anti-inflammatory drugs.

Anti-Cancer Applications

THIQs have shown potential in the development of anti-cancer compounds . Therefore, 8-Methoxy-1,2,3,4-tetrahydroisoquinoline could be explored for its potential use in cancer treatment.

Anti-Neuroinflammatory Applications

N-benzyl THIQs, a category that includes 8-Methoxy-1,2,3,4-tetrahydroisoquinoline, are known to function as antineuroinflammatory agents . This suggests potential applications in treating neuroinflammatory conditions.

Asymmetric Catalysis

THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds . This means 8-Methoxy-1,2,3,4-tetrahydroisoquinoline could be used in the synthesis of chiral molecules, which are important in many areas of chemistry and biology.

Safety And Hazards

The safety information for 8-Methoxy-1,2,3,4-tetrahydroisoquinoline includes avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The future directions of 8-Methoxy-1,2,3,4-tetrahydroisoquinoline research could involve the development of novel THIQ analogs with potent biological activity . The C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions has been a recent advancement . The strong acids and elevated temperatures used in the Pomeranz–Fritsch cyclization step can be replaced by a combination of silyl triflate and a sterically encumbered pyridine base .

properties

IUPAC Name

8-methoxy-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-10-4-2-3-8-5-6-11-7-9(8)10/h2-4,11H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYNNZSFJBDSPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10513737
Record name 8-Methoxy-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-1,2,3,4-tetrahydroisoquinoline

CAS RN

34146-68-4
Record name 8-Methoxy-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-methoxy-1,2,3,4-tetrahydroisoquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Combine 8-methoxy-3,4-dihydro-2H-isoquinolin-1-one (0.778 g, 4.40 mmol), THF (20 mL), and LiAlH4 (0.333 g, 8.8 mmol) at 0° C. under nitrogen atmosphere. After 30 minutes of the reaction, reflux for 2 hours and then cool to room temperature. Quench the reaction by adding water and 1.0 M NaOH at 0° C. and stirring for 12 hours at room temperature. Filter the reaction through Celite® and elute with THF. After concentrating the filtrate under reduced pressure, add the mixture to a 10 g SCX column pre-treated with 5% AcOH/MeOH. After rinsing several times with MeOH, elute the product using 1.0 N NH3-MeOH followed by concentration under reduced pressure to afford 0.665 g, 4.07 mmol (93% yield) of the title compound as a tan oil: 1H NMR (500 MHz, CDCl3); 1.7-2.0 (1H, b s), 2.77 (2H, t, J=5.86 Hz), 3.09 (2H, t, J=5.86 Hz), 3.8 (3H, s), 3.95 (2H, s), 6.6-6.8 (2H, m), 7.0-7.15 (1H, m); TLC 5% MeOH:ethyl acetate Rf:=0.1
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93%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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